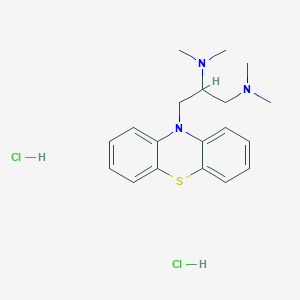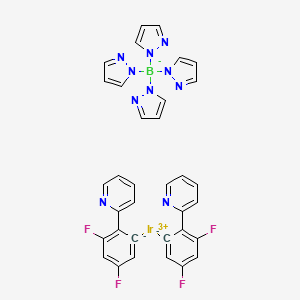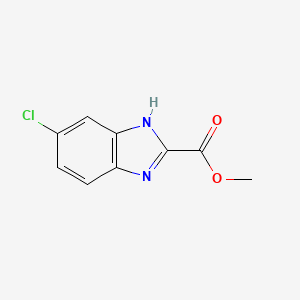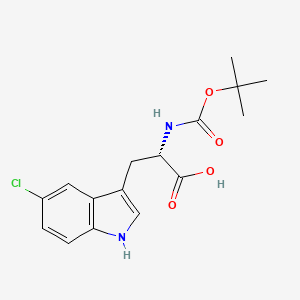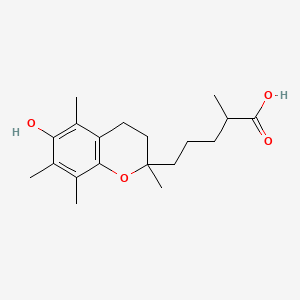
5-(6-羟基-2,5,7,8-四甲基-色满-2-基)-2-甲基-戊酸
描述
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a natural diastereomeric mixture that was isolated from the soft coral Sinularia arborea . It has been found to have a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .
Molecular Structure Analysis
The molecular formula of this compound is C19H28O4 . Its molecular weight is 320.43 . The structure of the compound was elucidated by spectroscopic methods .Physical And Chemical Properties Analysis
This compound is a colorless oil . Its molecular formula is C19H28O4, and it has a molecular weight of 320.43 . The compound has six degrees of unsaturation .科学研究应用
脂肪细胞分化抑制
该化合物已被研究其对脂肪细胞分化的影响。 研究发现它以剂量依赖的方式显著降低脂质积累,脂质积累是脂肪生成的标志 . 这表明该化合物可能通过下调脂肪生成转录因子的表达和脂肪细胞特异性蛋白发挥作用,成为一种抗肥胖药物 .
转录因子的调节
研究发现该化合物显著降低PPARγ和C/EBPα的mRNA表达水平,以及脂肪酸结合蛋白和脂联素的蛋白水平 . 这些是参与脂肪细胞分化和脂肪储存的重要转录因子和蛋白 .
潜在的抗肥胖药物
鉴于其对脂肪细胞分化的抑制作用和转录因子的调节,该化合物有可能用作抗肥胖药物 . 需要进一步研究以确认这种潜在的应用。
在B细胞系中诱导细胞凋亡
该化合物的一种衍生物,5-[4-(6-烯丙氧基-2,5,7,8-四甲基-色满-2-基-甲氧基)-亚苄基]-2,4-噻唑烷二酮,已被发现能诱导B细胞系和原发性CLL细胞的细胞凋亡 . 这表明该化合物可能在癌症治疗中发挥作用。
细胞周期蛋白D1抑制
上面提到的相同衍生物在细胞周期蛋白D1抑制和MCF-7细胞生长抑制方面被发现比其母体化合物具有更高的效力 . 细胞周期蛋白D1是细胞周期进程所需的蛋白,其抑制可能会抑制癌细胞的生长 .
胱天蛋白酶激活
研究发现该化合物能诱导某些B细胞系的胱天蛋白酶-3激活及其相应底物蛋白PARP的切割 . 这表明该化合物可能在诱导细胞凋亡(或程序性细胞死亡)中发挥作用,这可能对某些类型的癌症治疗有益<a aria-label="2: This compound has been found to induce caspase-3 activation and cleavage of its corresponding substrate protein PARP in certain B cell lines2" data-citationid="b2604036-f0bc-8cc7-7310-95f5fe894aa0-32" h="ID=SERP,5015.1" href="https://aacrjournals.org/cancerres/article/66/8_Supplement/1161/531412/Thiazolidinedione-derivativE-5-
作用机制
Target of Action
The primary target of this compound, also known as Trolox , is free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Trolox, a water-soluble derivative of vitamin E, displays antioxidant and radical scavenging activities .
Mode of Action
Trolox interacts with free radicals, neutralizing them and preventing them from causing cellular damage . This is achieved through the donation of a hydrogen atom from the hydroxyl group on the chroman ring of the Trolox molecule to the free radical, rendering it stable .
Biochemical Pathways
Trolox affects the oxidative stress pathway. It prevents lipid peroxidation induced by CYP2E1 in Hep G2 cells . It also inhibits peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes . By scavenging free radicals, Trolox reduces oxidative stress, thereby protecting cells from damage and maintaining their normal function .
Pharmacokinetics
It is known that trolox is a water-soluble compound , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of Trolox’s action primarily involve the reduction of oxidative stress and prevention of cellular damage. By neutralizing free radicals, Trolox helps to maintain the integrity of cells and their functions, thereby contributing to overall health .
属性
IUPAC Name |
5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNLVBAEZJBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669937 | |
| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7083-09-2 | |
| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?
A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []
Q2: Beyond human health, has 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid been found in other organisms?
A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



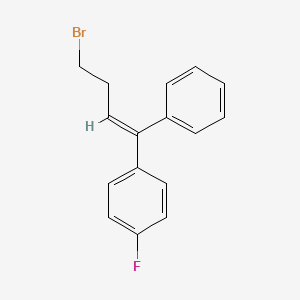
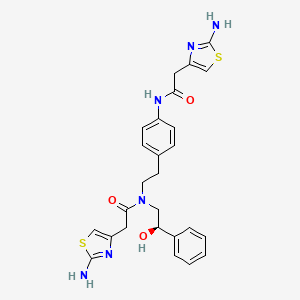

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)


